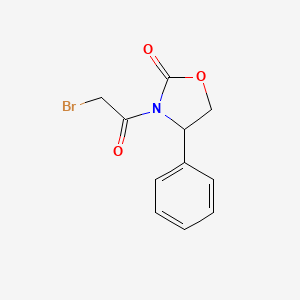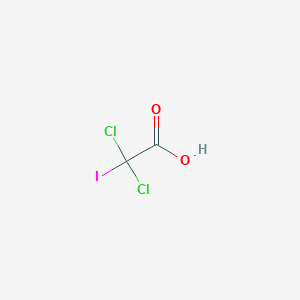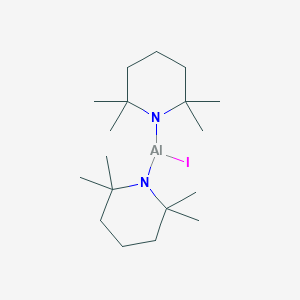
iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane is a chemical compound that features a central aluminum atom bonded to two 2,2,6,6-tetramethylpiperidin-1-yl groups and one iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane typically involves the reaction of aluminum triiodide with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactants and products. The reaction can be represented as follows:
AlI3+2(2,2,6,6-tetramethylpiperidine)→this compound+2HI
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different aluminum-containing species.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine, bromine). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane involves its ability to interact with various molecular targets and pathways. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The compound’s steric and electronic properties, imparted by the 2,2,6,6-tetramethylpiperidin-1-yl groups, influence its reactivity and selectivity in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
Lithium tetramethylpiperidide: A strong base used in deprotonation reactions.
Uniqueness
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane is unique due to the presence of both aluminum and iodine in its structure, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of steric hindrance from the 2,2,6,6-tetramethylpiperidin-1-yl groups and the reactivity of the aluminum-iodine bond makes this compound particularly interesting for research and industrial applications.
Propriétés
Numéro CAS |
194140-74-4 |
|---|---|
Formule moléculaire |
C18H36AlIN2 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane |
InChI |
InChI=1S/2C9H18N.Al.HI/c2*1-8(2)6-5-7-9(3,4)10-8;;/h2*5-7H2,1-4H3;;1H/q2*-1;+3;/p-1 |
Clé InChI |
YNNGAIAKRZIOPZ-UHFFFAOYSA-M |
SMILES canonique |
CC1(CCCC(N1[Al](N2C(CCCC2(C)C)(C)C)I)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

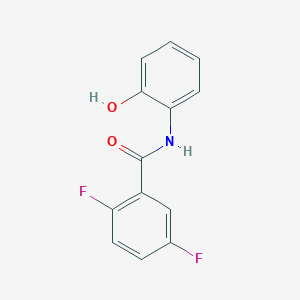

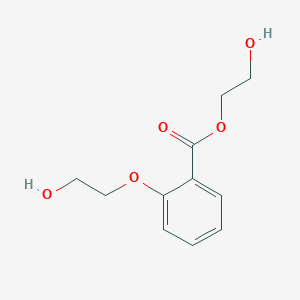


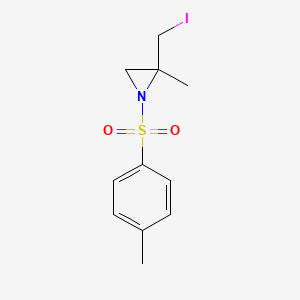


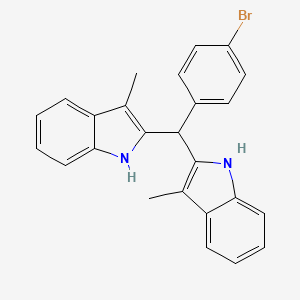
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
